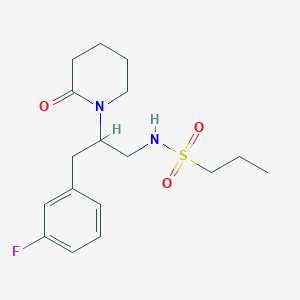

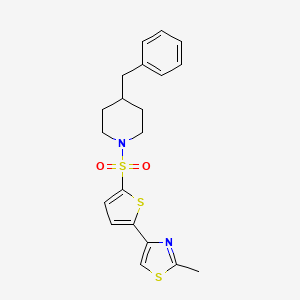

![molecular formula C13H10N2OS3 B2538280 N-(6-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 941925-61-7](/img/structure/B2538280.png)

N-(6-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that are known for their wide range of biological activities . They are often used in medicinal chemistry for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The title compound was synthesized as described in the literature .Molecular Structure Analysis

The molecular structure of “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” can be analyzed based on its NMR data . The NMR data provides information about the number and type of atoms in the molecule, their connectivity, and the electronic environment around them .Chemical Reactions Analysis

Benzothiazoles, including “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, can undergo a variety of chemical reactions. These include metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated benzothiazoles can then be used in nucleophilic additions and metal-catalyzed cross-coupling reactions .科学研究应用

- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .

- Urease inhibitors are of interest for anti-ulcer drugs and treating infections caused by urease-producing bacteria. While specific studies on this compound are limited, its potential as a urease inhibitor warrants further investigation .

- Quorum sensing inhibitors (QSIs) disrupt bacterial communication and biofilm formation. A library of benzo[d]thiazole/quinoline-2-thiol compounds was designed and evaluated for novel QSIs. This compound class could contribute to combating bacterial infections .

- Thiazole derivatives have been explored for their antifungal properties. Screening studies on synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides revealed potential antifungal activity .

- Thiazoles are present in several biologically active drugs:

Antitumor and Cytotoxic Activity

Urease Inhibition

Quorum Sensing Inhibition

Antifungal Activity

Biological Activities in Existing Drugs

作用机制

The mechanism of action of benzothiazole derivatives is often related to their biological activity. For example, some benzothiazole derivatives have been found to have anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

未来方向

Benzothiazole derivatives, including “N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide”, have potential for further development as therapeutic agents . Future research could focus on optimizing their synthesis, improving their biological activity, and investigating their mechanism of action .

属性

IUPAC Name |

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS3/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZDHBMQPFHEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2538208.png)

![4-chloro-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2538211.png)

![N-(3-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2538213.png)

![11-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2538215.png)